![molecular formula C11H12F2O2 B2596747 (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid CAS No. 2248173-92-2](/img/structure/B2596747.png)
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation. It was first introduced in 1971 and has since been used for the management of various conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
作用机制
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid exerts its effects by inhibiting the activity of COX, which leads to a reduction in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By reducing the production of prostaglandins, this compound can help to alleviate pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). Additionally, this compound has been found to reduce the levels of reactive oxygen species (ROS), which are involved in the inflammatory response.
实验室实验的优点和局限性
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, this compound has a well-established mechanism of action and has been extensively studied, making it a reliable tool for researchers.
However, there are also limitations to the use of this compound in lab experiments. It has been found to have a number of off-target effects, which can complicate the interpretation of results. Additionally, this compound has been shown to have a narrow therapeutic window, which can make it difficult to determine the optimal dose for use in experiments.
未来方向
There are a number of future directions for research on (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been found to inhibit the aggregation of amyloid-beta, a protein that is involved in the development of Alzheimer's disease.
Another area of interest is the development of new formulations of this compound that can improve its bioavailability and reduce the risk of off-target effects. Additionally, there is a need for further research on the optimal dosing and administration of this compound for use in lab experiments.
In conclusion, this compound is a non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic effects. It exerts its effects by inhibiting the activity of COX, which leads to a reduction in the production of prostaglandins. This compound has a number of advantages for use in lab experiments, but also has limitations that need to be considered. There are a number of future directions for research on this compound, including its potential use in the treatment of neurodegenerative diseases and the development of new formulations that can improve its bioavailability.
合成方法
The synthesis of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of sodium methoxide. This is followed by the reaction of the resulting intermediate with difluoromethylphenylacetic acid, which yields this compound.
科学研究应用
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been found to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins.
属性
IUPAC Name |
(2R)-3-[4-(difluoromethyl)phenyl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-7(11(14)15)6-8-2-4-9(5-3-8)10(12)13/h2-5,7,10H,6H2,1H3,(H,14,15)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDXYCQQUZAXST-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

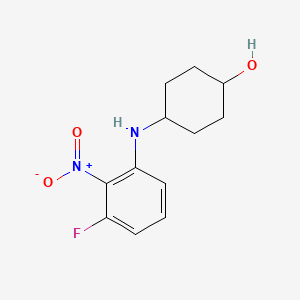
![N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide](/img/structure/B2596669.png)
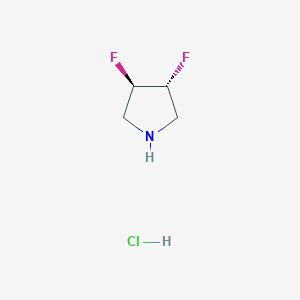
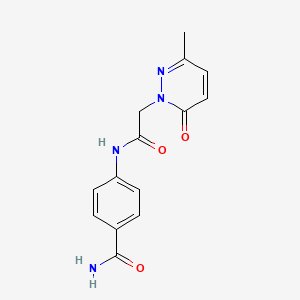

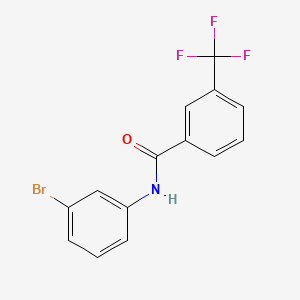
![2-phenyl-N-[4-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2596677.png)
![4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2596678.png)
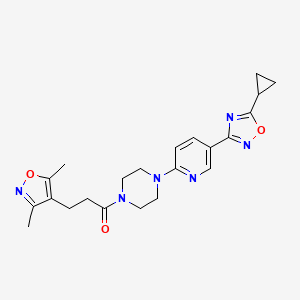
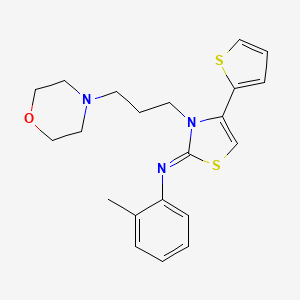
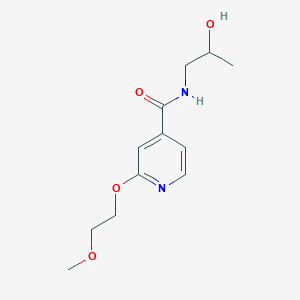
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2596685.png)
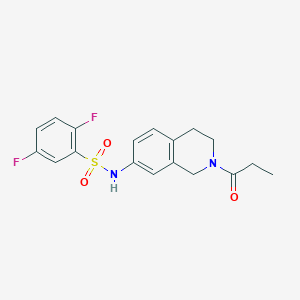
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2596687.png)